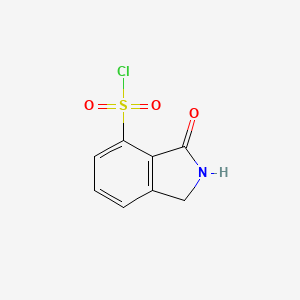

3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO3S. It is a derivative of isoindole, a significant heterocyclic system in natural products and drugs. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride typically involves the reaction of isoindole derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the use of chlorosulfonic acid as a sulfonylating agent. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions

3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Catalysts: Palladium or copper catalysts are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediates in Organic Synthesis

Sulfonyl chlorides, including 3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride, serve as crucial intermediates in the synthesis of various organic compounds. They are utilized to produce sulfonamides and sulfonic acid esters, which are essential in the manufacture of pharmaceuticals, dyes, and herbicides. The reactivity of sulfonyl chlorides allows for their use as soft alkylation agents in organic synthesis, facilitating the formation of C-N and C-O bonds .

Table 1: Applications in Organic Synthesis

Pharmaceutical Applications

Medicinal Chemistry

The compound has shown potential in drug development, particularly as a scaffold for creating kinase inhibitors. Research indicates that derivatives of this compound can exhibit significant biological activity against various diseases, including cancer .

Case Study: Kinase Inhibitors

A study highlighted the synthesis of substituted dihydro isoindolones derived from this compound, demonstrating efficacy against kinase disorders. The modifications to the isoindole structure enhance its therapeutic potential while maintaining favorable pharmacokinetic properties .

Agricultural Chemistry

Insecticides Development

Research has demonstrated that sulfonyl chlorides can be employed in synthesizing insecticides. A notable example is the development of NKY-312, an insecticide candidate that utilizes a selective sulfonylation process involving this compound. The optimized synthetic route yielded a high purity product suitable for field trials against pests .

Table 2: Insecticide Applications

| Insecticide | Active Ingredient | Field Activity |

|---|---|---|

| NKY-312 | Derived from sulfonyl chloride | Effective against rice planthopper and wheat aphid . |

Environmental Applications

Catalytic Processes

In environmental chemistry, modified forms of sulfonyl chlorides have been explored for catalytic degradation processes. For instance, a sulfonyl-chloride-modified lignin-based catalyst has been developed for lignin degradation, showcasing the versatility of these compounds in green chemistry applications .

Mecanismo De Acción

The mechanism of action of 3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

3-Oxo-1,2-dihydroisoindole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

3-Oxo-1,2-dihydroisoindole-4-sulfonamide: Contains a sulfonamide group, making it less reactive than the sulfonyl chloride derivative.

3-Oxo-1,2-dihydroisoindole-4-sulfonyl fluoride: Similar reactivity but with a fluoride group, which can offer different reactivity profiles.

Uniqueness

3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.

Actividad Biológica

3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a sulfonyl chloride functional group attached to a bicyclic isoindole structure. The presence of the sulfonyl group enhances its reactivity and potential for biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : It can interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Antiproliferative Effects : Some studies indicate that this compound exhibits antiproliferative properties against cancer cell lines by inducing apoptosis and inhibiting cell division.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on HeLa and MDA-MB-231 cell lines. Results indicated significant inhibition of cell proliferation with IC50 values in the low micromolar range. The compound was shown to induce apoptosis as evidenced by increased annexin V staining in treated cells .

- Enzyme Targeting : Research has demonstrated that this compound effectively inhibits certain kinases involved in tumor growth. In vitro assays revealed that it decreased kinase activity by up to 70%, suggesting potential for development as a targeted cancer therapy .

- Antimicrobial Testing : In another study, this compound exhibited significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Propiedades

IUPAC Name |

3-oxo-1,2-dihydroisoindole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S/c9-14(12,13)6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLOHFRDZRFGAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)S(=O)(=O)Cl)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.